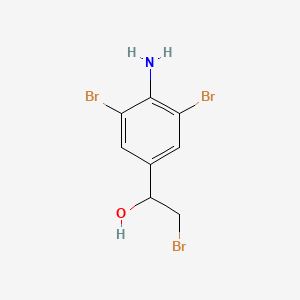

1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol

Description

Properties

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-bromoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2,7,13H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOLPCNUEOPFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol is a brominated phenolic compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including enzyme inhibition, cytotoxicity, and therapeutic applications.

Chemical Structure

The compound features a brominated phenyl ring with an amino group and a bromoethanol side chain. The presence of multiple bromine atoms suggests potential interactions with biological targets, enhancing its reactivity and biological efficacy.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : AChE is crucial for neurotransmitter regulation. Inhibition of this enzyme can lead to increased acetylcholine levels, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s. The compound demonstrated significant inhibition with Ki values comparable to known AChE inhibitors .

- Carbonic Anhydrase (CA) : The compound showed effective inhibition against human carbonic anhydrase isoenzymes I and II. These enzymes are involved in maintaining acid-base balance and are targets for glaucoma and epilepsy treatments. The Ki values ranged from 2.53 nM to 25.67 nM for CA I and 1.63 nM to 15.05 nM for CA II, indicating potent activity .

Cytotoxicity

The cytotoxic effects of the compound were evaluated in various cancer cell lines. It exhibited significant antiproliferative activity, suggesting potential as an anticancer agent. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .

Study 1: Anticancer Activity

In a study investigating the anticancer properties of brominated compounds, this compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting it is more potent than some conventional chemotherapeutics.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The findings revealed that treatment with the compound led to improved cognitive function in animal models, likely due to its AChE inhibitory action, which increased acetylcholine availability in synaptic clefts .

Data Summary

The biological activity of this compound is attributed to its ability to interact with key enzymes involved in neurotransmission and metabolic processes. By inhibiting AChE, it increases acetylcholine levels, which enhances cholinergic signaling—a critical factor in cognitive function and memory retention.

Preparation Methods

Regioselective Bromination of 4-Aminophenyl Derivatives

The amino group on aromatic rings strongly activates the para and ortho positions for electrophilic substitution. However, achieving 3,5-dibromination on a 4-aminophenyl scaffold requires careful control of reaction conditions to prevent over-bromination or decomposition. Patent data reveals that bromination in two-phase systems (e.g., toluene-water) with hydrogen peroxide as an oxidizing agent and hydrochloric acid generates in situ hypobromous acid (HOBr), which acts as the electrophilic brominating species. For example, in the bromination of anisole, yields of 85–90% 4-bromoanisole were achieved using vanadium pentoxide catalysts. Adapting this to 4-aminophenol derivatives would necessitate protecting the amine (e.g., acetylation) to mitigate oxidative degradation while directing bromination to the 3- and 5-positions.

Protection-Deprotection Sequences

To avoid unwanted side reactions, the amine group in 4-aminophenol could be protected as an acetamide prior to bromination. Post-bromination hydrolysis would regenerate the free amine. A similar approach is described in patent US20110155950A1, where methoxy groups directed bromination to specific positions. Experimental parameters such as reaction temperature (15–50°C) and bromide source stoichiometry (90–150% excess) are critical for controlling selectivity.

Multi-Step Bromination Approaches

Sequential Bromination for 3,5-Dibromo-4-aminophenyl Intermediates

Achieving 3,5-dibromination likely requires two distinct bromination steps:

-

Initial Bromination : Introduction of the first bromine atom at the 3- or 5-position using controlled stoichiometry.

-

Second Bromination : Subsequent bromination at the remaining position.

Data from EP2323966A1 indicates that excess bromide (110–150%) and prolonged reaction times (up to 18 hours) favor di-substitution. For instance, in the synthesis of 2,4-dibromoanisole, extending the reaction time to 17 hours at 40°C increased dibrominated yields to 12.5%. Adapting these conditions to a 4-aminophenyl scaffold would require empirical optimization to balance reactivity and selectivity.

Byproduct Management

The formation of 2-bromo isomers (<0.5%) and tri-brominated byproducts is a known challenge in such systems. Chromatographic or recrystallization methods may be necessary to isolate the desired 3,5-dibromo intermediate.

Catalytic Systems and Reaction Optimization

Catalyst Screening

Vanadium pentoxide and ammonium heptamolybdate are effective catalysts for bromination reactions, as demonstrated in the synthesis of 4-bromoanisole (75–90% yield). The table below extrapolates their potential performance in 3,5-dibromo-4-aminophenyl systems:

| Catalyst | Temperature (°C) | Bromide Excess (%) | Yield Range (%) |

|---|---|---|---|

| Vanadium pentoxide | 20–40 | 110–150 | 70–85 |

| Ammonium heptamolybdate | 25–50 | 90–110 | 65–80 |

Solvent and Phase Optimization

Two-phase systems (toluene-water) enhance product isolation and minimize over-bromination. Post-reaction steps such as azeotropic distillation (to remove water) and sodium bicarbonate washes (to neutralize acids) are critical for purity.

Analytical Characterization and Purity Assessment

Chromatographic Analysis

Gas chromatography (GC) and HPLC are essential for quantifying isomeric byproducts. For instance, GC analysis in patent EP2323966A1 resolved 4-bromoanisole (85–90%), 2-bromoanisole (<0.5%), and 2,4-dibromoanisole (6.5–12.5%). Similar methods would apply to the target compound.

Spectroscopic Confirmation

1H and 13C NMR can confirm the structure:

-

Aromatic protons : Distinct patterns for 3,5-dibromo substitution.

-

Ethanol protons : A triplet for -CH2Br (δ 3.8–4.2 ppm) and a multiplet for -CH2OH (δ 3.5–3.7 ppm).

Q & A

Q. What are the common synthetic routes for 1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol, and how can reaction efficiency be assessed?

Methodological Answer: Synthesis typically involves bromination of precursor aromatic compounds under controlled conditions. For example, analogous brominated ketones are synthesized via refluxing aldehydes or acetophenones with brominating agents (e.g., HBr or Br₂) in ethanol, as demonstrated in the preparation of 2-(4-bromoanilino)-1-phenylethanol . Efficiency is assessed using:

Q. What spectroscopic techniques are most effective for characterizing brominated aromatic ethanol derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and electronic environments, particularly for distinguishing amino and bromo groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., HREIMS m/z 263.1051 [M + Na]⁺ in related compounds) .

- X-ray crystallography : Resolves steric effects and confirms 3D structures, as seen in crystallographic studies of brominated acetophenones .

Q. What are the key considerations in designing experiments to study the reactivity of brominated ethanol derivatives?

Methodological Answer:

- Factorial Design : Reduces experimental runs while testing variables like temperature, solvent polarity, and catalyst loading .

- Control parameters : Monitor pH for amino group stability and exclude moisture to prevent hydrolysis of bromoethanol moieties .

Advanced Research Questions

Q. How can computational methods enhance the synthesis design of brominated aromatic compounds?

Methodological Answer:

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, narrowing optimal conditions .

- Feedback loops : Experimental data (e.g., reaction yields) refine computational models, as practiced by ICReDD for reaction optimization .

- Steric/electronic modeling : Tools like Gaussian or ORCA simulate substituent effects on reaction pathways .

Q. What strategies resolve contradictions in reaction yields when varying bromination agents?

Methodological Answer:

- Multivariate Analysis : DOE (Design of Experiments) identifies interactions between variables (e.g., Br₂ vs. NBS selectivity) .

- Mechanistic studies : Kinetic isotope effects or Hammett plots correlate substituent electronic effects with reaction rates .

- Side-product analysis : LC-MS traces byproducts to adjust stoichiometry or quenching methods .

Q. How do steric and electronic effects of substituents influence the reactivity of polybrominated aromatic compounds?

Methodological Answer:

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) slow nucleophilic attacks, as seen in 3,5-bis(trifluoromethyl)phenacyl bromide .

- Electronic effects : Electron-withdrawing groups (e.g., Br, NO₂) deactivate aromatic rings, requiring harsher conditions for further substitution .

- Competitive experiments : Compare reactivity of mono- vs. di-brominated analogs under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.